N-cyclohexyl-2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2-[5-methoxy-2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N4O4/c1-33-23-10-8-21(9-11-23)29-14-12-28(13-15-29)17-22-16-24(31)25(34-2)18-30(22)19-26(32)27-20-6-4-3-5-7-20/h8-11,16,18,20H,3-7,12-15,17,19H2,1-2H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKORJAOKNWGMTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)C(=CN3CC(=O)NC4CCCCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a complex organic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, structure-activity relationship (SAR), and potential clinical implications.
Chemical Structure
The compound features a cyclohexyl group, a methoxy-substituted pyridine ring, and a piperazine moiety, which are known to influence its biological properties. The structural formula can be represented as follows:
This compound primarily interacts with neurotransmitter systems, particularly serotonin and dopamine receptors. Its piperazine component suggests potential activity as a receptor antagonist or agonist, influencing mood and anxiety pathways.
Antidepressant Effects
Research indicates that compounds similar to N-cyclohexyl derivatives exhibit antidepressant-like effects in animal models. The mechanism is thought to involve modulation of serotonin (5-HT) receptors, particularly the 5-HT1A and 5-HT2A subtypes. A study demonstrated that related piperazine compounds significantly reduced depressive behaviors in forced swim tests, suggesting efficacy in mood disorders .
Anticancer Activity
Preliminary studies have shown that compounds with similar structural motifs possess cytotoxic properties against various cancer cell lines. For instance, derivatives containing the methoxyphenyl group have been linked to enhanced apoptosis in breast cancer cells through the activation of caspase pathways .
Antioxidant Properties
The antioxidant capacity of related compounds has been documented, with specific analogs demonstrating significant radical scavenging activity. This property may contribute to neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific functional groups in modulating the biological activity of N-cyclohexyl derivatives. Key findings include:
| Substituent | Effect |
|---|---|
| Methoxy groups | Enhance lipophilicity and receptor affinity |
| Cyclohexyl ring | Improves binding stability |
| Piperazine moiety | Critical for receptor interaction |
These modifications can optimize the pharmacokinetic profiles and enhance therapeutic efficacy.
Case Study 1: Antidepressant Efficacy
A study evaluated the effects of a closely related compound on depression-like behaviors in rodents. The results indicated a significant reduction in immobility time compared to control groups, supporting its potential as an antidepressant agent .
Case Study 2: Anticancer Activity
In vitro assays conducted on breast cancer cell lines revealed that the compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis confirmed increased levels of active caspases, indicating a possible mechanism for its anticancer effects .
Scientific Research Applications
The compound N-cyclohexyl-2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a novel chemical entity that has garnered attention for its potential applications in various scientific and medical fields. This article explores its applications, particularly focusing on its pharmacological properties, therapeutic uses, and the underlying mechanisms of action.
Antidepressant Activity
Research indicates that compounds with similar structural motifs exhibit significant antidepressant properties. The piperazine ring, commonly found in many antidepressants, suggests that this compound may interact with neurotransmitter systems, particularly serotonin and dopamine receptors. Studies have shown that modifications in the piperazine structure can enhance binding affinity to these receptors, potentially leading to improved mood regulation and reduced symptoms of depression .
Antipsychotic Potential
Given the presence of the piperazine moiety, this compound may also exhibit antipsychotic effects. Compounds with similar structures have been investigated for their ability to modulate dopaminergic activity, which is crucial in the treatment of schizophrenia and other psychotic disorders. The dual action on both serotonin and dopamine receptors could provide a balanced therapeutic profile, reducing side effects commonly associated with traditional antipsychotics .
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory activity. Many derivatives of pyridine and piperazine have been documented to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation pathways. Preliminary studies indicate that this compound may exhibit similar properties, making it a candidate for treating inflammatory conditions such as arthritis or other chronic inflammatory diseases .
Antimicrobial Activity
Recent research has highlighted the antimicrobial potential of compounds containing pyridine and piperazine derivatives. The synthesis of related compounds has shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests that this compound could be explored further for its efficacy as an antimicrobial agent .
Neurotransmitter Modulation
The compound's interaction with serotonin and dopamine receptors can lead to enhanced neurotransmission, which is vital for mood stabilization and cognitive function.
Inhibition of Inflammatory Pathways
By inhibiting COX enzymes, this compound may reduce the production of pro-inflammatory mediators, thereby alleviating symptoms associated with inflammatory diseases.
Antimicrobial Mechanisms
The exact antimicrobial mechanisms remain to be fully elucidated; however, it is hypothesized that the compound may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways within microbial cells.
Case Studies
Several studies have been conducted to evaluate the pharmacological properties of similar compounds:
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Research Findings and Data
Table 2: Comparative Pharmacokinetic Predictions*
*Data inferred from structural analogs and computational models .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-substituted acetamides like this compound, and how can reaction yields be optimized?
- Methodological Answer : The synthesis of structurally similar N-substituted acetamides typically involves coupling reactions between piperazine derivatives and activated acetamide intermediates. For example, condensation of 4-(4-methoxyphenyl)piperazine with a bromomethyl-substituted pyridinone scaffold, followed by nucleophilic substitution with cyclohexylamine, is a plausible route . Optimization of reaction conditions (e.g., solvent polarity, temperature, and stoichiometric ratios) can improve yields. Evidence from analogous compounds suggests that microwave-assisted synthesis or catalysis with Pd/C may enhance efficiency .
Q. Which analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for verifying the connectivity of the piperazine, pyridinone, and acetamide moieties. High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., [M+H]⁺ ion). For stereochemical analysis, circular dichroism (CD) or X-ray crystallography may be required if chiral centers are present .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Accelerated stability studies under controlled humidity (40–75% RH) and temperature (4°C, 25°C, 40°C) can determine degradation pathways. High-performance liquid chromatography (HPLC) with UV detection monitors purity over time. Evidence from piperazine-containing analogs indicates sensitivity to light, necessitating amber vials for storage .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for structurally similar compounds?
- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. receptor antagonism) may arise from assay conditions (e.g., buffer pH, cell lines). Meta-analysis of published data (e.g., PubChem BioAssay records) and orthogonal validation (e.g., isothermal titration calorimetry vs. fluorescence polarization) can clarify mechanisms . For example, conflicting results in lipoxygenase inhibition studies were resolved by standardizing substrate concentrations and incubation times .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target receptors (e.g., serotonin or histamine receptors). Quantitative structure-activity relationship (QSAR) models identify substituents that enhance solubility (e.g., replacing methoxy with hydroxyl groups) or reduce metabolic clearance. Pharmacokinetic simulations (e.g., GastroPlus) optimize logP and pKa values for blood-brain barrier penetration .
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer : CRISPR-Cas9 knockout models can confirm target specificity (e.g., deleting histamine H4 receptors to test ligand dependency). Radioligand binding assays (e.g., ³H-labeled analogs) quantify receptor occupancy. For enzyme targets, activity-based protein profiling (ABPP) using fluorescent probes verifies inhibition in live cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
